![molecular formula C13H11F3N2O B1525824 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one CAS No. 1354954-37-2](/img/structure/B1525824.png)
1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one
Overview
Description
The compound “1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one” is a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula for this compound is C13H14N2O .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a compound with a similar pyrazole ring, 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, was synthesized by condensation of 1,3-diethyl-2-thiobarbituric acid and 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde in ethanol in the presence of pyridine .Scientific Research Applications
Synthesis and Characterization of Complexes
- Metallomacrocyclic Complexes: A study focused on the synthesis and characterization of metallomacrocyclic palladium(II) complexes using new hybrid pyrazole ligands, showing their potential in forming monomeric or dimeric complexes based on the solvent used. This research highlights the versatility of pyrazole-based ligands in coordinating with metals to form complex structures with potential applications in catalysis and material science (Guerrero et al., 2008).
Analytical Applications
- Fluorescent Chemosensors: Another study explored the synthesis of a compound through the reaction of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with 2-hydroxy-l-naphthaldehyde, demonstrating its application as a fluorescent chemosensor for selective and sensitive detection of Al3+ ions. This underscores the use of pyrazole derivatives in environmental monitoring and analysis (Asiri et al., 2018).
Molecular Interaction Studies
- Molecular Dimers: Research into cooperative N–H···N, N–H···O, and O–H···N bonded molecular dimers of new 3,5-diaryl-1H-pyrazoles has provided insights into the molecular interactions and dimerization processes of pyrazole derivatives. These findings have implications for the design of molecular materials and understanding intermolecular forces (Zheng et al., 2010).
Optical and Photophysical Properties
- Optical Properties of Organic Nanoparticles: A study on nanoparticles of pyrazoline derivatives showed a special size dependence in their optical properties, with implications for the development of nanomaterials with tunable optical features for applications in photonics and electronics (Fu and Yao, 2001).
Safety and Hazards
properties
IUPAC Name |
1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c1-8-11(12(19)13(14,15)16)9(2)18(17-8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILREAOGAADGTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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